REACTION_CXSMILES
|
[C:1]([CH:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](O)=[O:9])[CH3:4])#[N:2].S(Cl)([Cl:16])=O>>[C:1]([CH:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([Cl:16])=[O:9])[CH3:4])#[N:2]
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Name
|
|
Quantity
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500 mg
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Type
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reactant
|
Smiles
|
C(#N)C(C)C=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess thionyl chloride was removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C)C=1C=C(C(=O)Cl)C=CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |